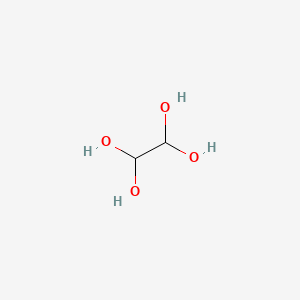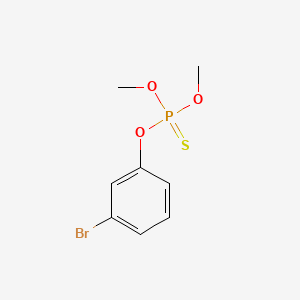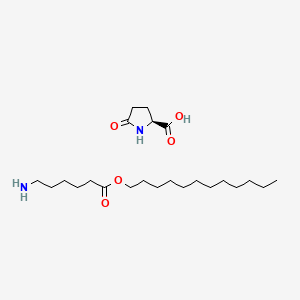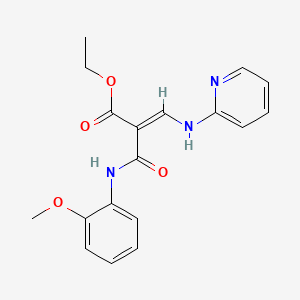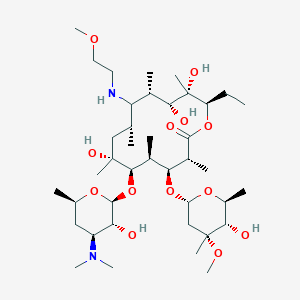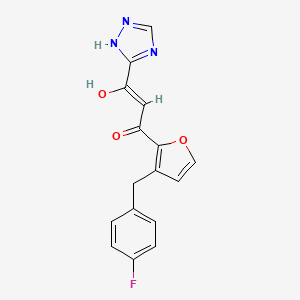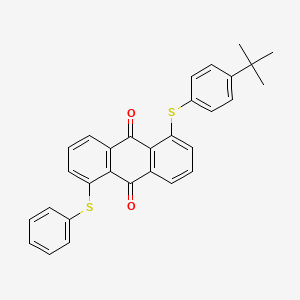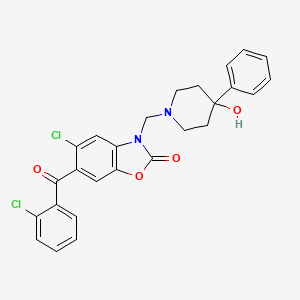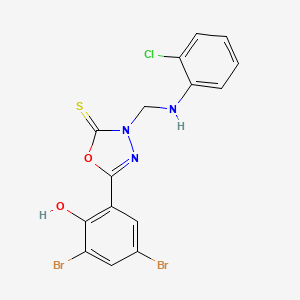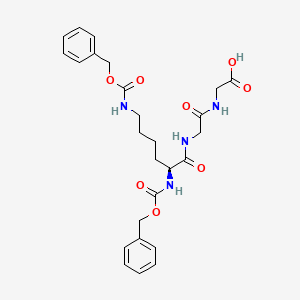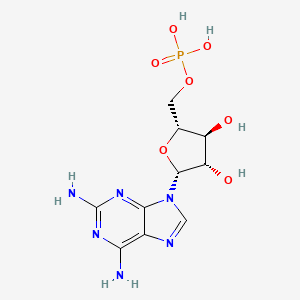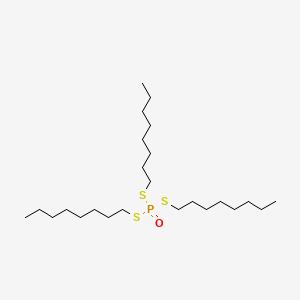
Phosphorotrithioic acid, S,S,S-trioctyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorotrithioic acid, S,S,S-trioctyl ester is an organophosphorus compound with the molecular formula C24H51OPS3. It is a colorless liquid that belongs to the class of organothiophosphorus compounds. This compound is known for its use in various industrial and agricultural applications, particularly as a defoliant in cotton farming.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorotrithioic acid, S,S,S-trioctyl ester can be synthesized through the reaction of phosphorotrithioic acid with octyl alcohol under controlled conditions. The reaction typically involves the use of a catalyst and is carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Phosphorotrithioic acid+3Octyl alcohol→Phosphorotrithioic acid, S,S,S-trioctyl ester+3Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorotrithioic acid, S,S,S-trioctyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound oxide.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorotrithioic acid and octyl alcohol.
Substitution: It can undergo substitution reactions where the octyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Hydrolysis conditions: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Substitution reagents: Alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Hydrolysis: Phosphorotrithioic acid and octyl alcohol.
Substitution: Various alkyl or aryl phosphorotrithioic acid esters.
Aplicaciones Científicas De Investigación
Phosphorotrithioic acid, S,S,S-trioctyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its effects on enzyme activity and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Employed as a defoliant in agriculture, particularly in cotton farming, and as an additive in lubricants and plasticizers.
Mecanismo De Acción
The mechanism of action of phosphorotrithioic acid, S,S,S-trioctyl ester involves its interaction with biological molecules, particularly enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biological pathways, leading to the desired effects, such as defoliation in plants.
Comparación Con Compuestos Similares
Phosphorotrithioic acid, S,S,S-trioctyl ester can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O,S-trimethyl ester: Similar in structure but contains different alkyl groups.
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Contains tert-butyl and diethyl groups instead of octyl groups.
Uniqueness
This compound is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its use as a defoliant in agriculture sets it apart from other organophosphorus compounds that may have different applications.
Propiedades
Número CAS |
3819-72-5 |
|---|---|
Fórmula molecular |
C24H51OPS3 |
Peso molecular |
482.8 g/mol |
Nombre IUPAC |
1-bis(octylsulfanyl)phosphorylsulfanyloctane |
InChI |
InChI=1S/C24H51OPS3/c1-4-7-10-13-16-19-22-27-26(25,28-23-20-17-14-11-8-5-2)29-24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
Clave InChI |
OJIXYZAGKLDHBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSP(=O)(SCCCCCCCC)SCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)
